molecular formula C10H6ClNO B1459359 4-Chloroquinoline-8-carbaldehyde CAS No. 1781473-10-6

4-Chloroquinoline-8-carbaldehyde

Cat. No.: B1459359
CAS No.: 1781473-10-6
M. Wt: 191.61 g/mol
InChI Key: GCRKODYDXNWXPQ-UHFFFAOYSA-N
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Description

4-Chloroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It has a molecular weight of 191.62 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a subject of interest in recent years . Various synthetic strategies have been developed, with a focus on metal-assisted, metal-free, organo-catalytic, and photoxidative routes . The mechanisms involved in these synthesis processes have been described in detail .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline ring, which is a bicyclic compound consisting of a benzene ring fused with a pyridine ring . The compound also contains a chlorine atom and a carbaldehyde group .


Physical and Chemical Properties Analysis

This compound is a solid substance under normal conditions . It has a molecular weight of 191.62 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

4-Chloroquinoline-8-carbaldehyde is primarily used in the synthesis of various heterocyclic compounds. It has been employed in the synthesis of novel benzo[3,4-h][1,6]naphthyridine derivatives via Friedländer condensation with active methylenes (Rote et al., 2011). Additionally, its derivatives have been explored for the synthesis of potent analgesic agents (Kidwai & Negi, 1997).

Biological and Pharmaceutical Applications

In the realm of biological research, this compound derivatives have been examined for their potential as inhibitors of AKT1, an enzyme related to cancer complications (Ghanei et al., 2016). Furthermore, synthesized compounds from this chemical have shown promise in DNA binding studies and as antimicrobial agents (Lamani et al., 2008).

Antioxidant Properties

Some derivatives of this compound have demonstrated significant antioxidant properties. For instance, various synthesized compounds showed notable radical scavenging activity, highlighting their potential in the field of antioxidative research (Subashini, Roopan, & Khan, 2010).

Chemical Modifications for Enhanced Applications

Chemical modifications of this compound have been a focus to enhance its applications. A study detailed the synthesis of chitosan Schiff base derivatives using this compound, which showcased improved antibacterial and nontoxic characteristics, suggesting their potential in biomedical applications (Haj, Mohammed, & Mohammood, 2020).

Green Synthesis Approaches

There has been a growing interest in green synthetic methods involving this compound. These methods include using microwave, ultrasound, and grinding/solvent-free techniques, which are more environmentally friendly and efficient (Patel, Dholakia, & Patel, 2020).

Safety and Hazards

The safety information for 4-Chloroquinoline-8-carbaldehyde indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Quinoline derivatives, including 4-Chloroquinoline-8-carbaldehyde, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in recent literature could act as leads for the development of drugs against numerous diseases, including cancer . Therefore, further studies on the synthesis and utilization of this compound and its derivatives are warranted.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloroquinoline-8-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. For example, it can interact with cysteine residues in proteins, forming thioether bonds that can alter the protein’s function. Additionally, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation, differentiation, and apoptosis . By affecting these pathways, the compound can induce changes in gene expression, leading to altered cellular functions. Furthermore, this compound has been reported to disrupt mitochondrial function, impacting cellular energy production and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby blocking phosphorylation events essential for signal transduction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air. In in vitro studies, prolonged exposure to this compound has been shown to cause cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression . In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the specific biological context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure. Therefore, careful dosage optimization is essential when using this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . For example, the oxidation of this compound can produce quinoline-4-carboxylic acid, which may have distinct biochemical properties . Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The targeting of this compound to these compartments can be mediated by post-translational modifications or interactions with targeting signals on proteins . For example, the compound’s localization to the mitochondria can impact mitochondrial function and energy production, while its presence in the nucleus can influence gene expression and DNA repair processes .

Properties

IUPAC Name

4-chloroquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRKODYDXNWXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CC=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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